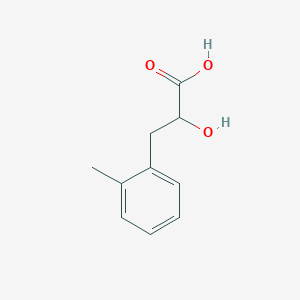

2-Hydroxy-3-(o-tolyl)propanoic acid

Description

Contextualizing 2-Hydroxy-3-(o-tolyl)propanoic Acid within the Landscape of Aryl-Substituted Alpha-Hydroxy Acids

Aryl-substituted alpha-hydroxy acids are a class of organic compounds characterized by a carboxylic acid functional group with a hydroxyl group on the adjacent carbon, which is also attached to an aromatic ring system. This structural motif is found in a variety of naturally occurring and synthetic molecules with significant biological activities. A well-known example is mandelic acid, an aromatic alpha-hydroxy acid used in skincare and as a precursor to various pharmaceuticals.

This compound belongs to this family, with the aryl group being a tolyl group (a methyl-substituted phenyl ring). The position of the methyl group on the benzene (B151609) ring (ortho, meta, or para) gives rise to different isomers, each with potentially unique physicochemical properties and biological activities. The presence of the alpha-hydroxy acid moiety imparts specific characteristics to these molecules, such as increased acidity compared to their non-hydroxylated counterparts and the ability to participate in hydrogen bonding. bldpharm.com These properties are crucial for their interaction with biological targets and their utility as intermediates in organic synthesis.

The broader class of arylpropanoic acids, which includes the well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, underscores the pharmacological importance of this structural framework. orientjchem.orghumanjournals.com These drugs primarily function through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. orientjchem.orgresearchgate.net While this compound itself is not a marketed NSAID, its structural similarity to these established drugs suggests its potential as a scaffold for developing new therapeutic agents with a range of biological activities, including anti-inflammatory, analgesic, and even anticancer properties. orientjchem.orgnih.gov

Significance of this compound as a Privileged Scaffold and Intermediate

In drug discovery, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, often with high affinity. orientjchem.orgchemimpex.comnih.gov The concept of privileged scaffolds has become a powerful strategy in medicinal chemistry for the design of novel bioactive compounds. google.com The arylpropanoic acid skeleton is considered a privileged scaffold due to its prevalence in a wide array of approved drugs.

This compound, with its chiral center and multiple functional groups, represents a valuable intermediate and a potential privileged scaffold. Its utility as a building block is highlighted by the applications of its amino-analogue, (2S,3S)-3-Amino-2-hydroxy-3-o-tolyl-propionic acid, which serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.comchemimpex.com This suggests that the tolyl-propanoic acid core can be functionalized to create a diverse library of compounds with potential therapeutic applications.

The chiral nature of this compound is particularly significant. The stereochemistry of a molecule can have a profound impact on its biological activity. For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. The ability to synthesize and utilize specific enantiomers of this compound is therefore crucial for developing stereochemically pure drugs with improved efficacy and safety profiles.

Historical Perspective and Evolution of Research on o-Tolyl Propanoic Acid Derivatives

The history of arylpropanoic acids is closely intertwined with the development of NSAIDs in the mid-20th century. The discovery of the anti-inflammatory properties of ibuprofen in the 1960s marked a significant milestone and spurred extensive research into other arylpropanoic acid derivatives. orientjchem.orghumanjournals.com This research led to the development of a wide range of "profens," which have become some of the most widely used drugs for pain and inflammation.

While the initial focus was on non-hydroxylated arylpropanoic acids, subsequent research has explored the impact of introducing additional functional groups to this scaffold. The synthesis and investigation of hydroxylated derivatives, such as this compound, represent a more recent evolution in this field. For instance, a patent for the synthesis of the related (S)-2-hydroxy-3-o-methylpropanoic acid highlights the ongoing interest in these types of molecules. google.com

The development of advanced synthetic methods, including asymmetric synthesis and catalytic carbonylation, has enabled more efficient and selective production of chiral alpha-hydroxy arylpropanoic acids. researchgate.net These advancements have opened up new avenues for exploring the structure-activity relationships of these compounds and for designing novel derivatives with tailored properties. The study of o-tolyl propanoic acid derivatives, as part of the broader arylpropanoic acid class, continues to be an active area of research, with a growing focus on their potential applications beyond inflammation, including in cancer therapy and as chiral building blocks in organic synthesis. nih.govrsc.org

Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1181631-87-7 | C₁₀H₁₂O₃ | 180.20 |

| (R)-2-Hydroxy-3-(m-tolyl)propanoic acid | 374119-33-2 | C₁₀H₁₂O₃ | 180.20 |

| (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid | 1391437-17-4 | C₁₀H₁₃NO₃ | 195.21 |

| 3-Hydroxy-3-(o-tolyl)propanoic acid | 1174926-67-0 | C₁₀H₁₂O₃ | 180.20 |

Data sourced from various chemical suppliers and databases.

Table 2: Notable Aryl-Substituted Propanoic Acid Derivatives

| Compound Name | Key Structural Feature | Primary Application/Significance |

| Ibuprofen | Isobutylphenyl group | Widely used NSAID for pain and inflammation. orientjchem.orghumanjournals.com |

| Naproxen | Naphthyl group | Potent NSAID with a longer half-life than ibuprofen. orientjchem.org |

| Mandelic Acid | Phenyl group, alpha-hydroxy | Used in cosmetics and as a pharmaceutical precursor. |

| (2S,3S)-3-Amino-2-hydroxy-3-o-tolyl-propionic acid | Amino and o-tolyl groups | Intermediate for pharmaceuticals, especially for neurological disorders. chemimpex.comchemimpex.com |

Structure

3D Structure

Properties

CAS No. |

1181631-87-7 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-hydroxy-3-(2-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H12O3/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) |

InChI Key |

YDTGEPLJNTZWKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxy 3 O Tolyl Propanoic Acid and Its Analogues

Chemo- and Regioselective Synthesis of 2-Hydroxy-3-(o-tolyl)propanoic Acid

The chemo- and regioselective synthesis focuses on the precise construction of the molecule without interference from other potentially reactive sites. This involves the sequential formation of the main carbon framework followed by the specific introduction of the hydroxyl group at the alpha-position.

Multi-Step Approaches to the o-Tolyl Propanoic Acid Skeleton

The foundational step in the synthesis is the construction of the 3-(o-tolyl)propanoic acid skeleton. Various classical methods in organic synthesis can be employed for this purpose. One common strategy is the malonic ester synthesis, which allows for the extension of a carbon chain.

A typical sequence would involve:

Alkylation of Diethyl Malonate: O-tolyl chloride (2-methylbenzyl chloride) is reacted with the sodium salt of diethyl malonate. This nucleophilic substitution reaction forms diethyl 2-(o-tolyl)methylmalonate.

Hydrolysis and Decarboxylation: The resulting diester is then subjected to hydrolysis, typically under basic conditions followed by acidification, to yield the dicarboxylic acid. Upon heating, this intermediate readily undergoes decarboxylation to afford 3-(o-tolyl)propanoic acid.

Another potential route is the Reformatsky reaction, involving the reaction of an α-halo ester with a carbonyl compound in the presence of zinc. However, for building the 3-(o-tolyl)propanoic acid skeleton, a more direct approach like the one described above is generally preferred. While specific literature for the ortho-isomer is sparse, the synthesis of the para-isomer, 3-(p-tolyl)propionic acid, is well-documented and follows similar principles sigmaaldrich.comnih.gov.

A different multi-step approach could start from 2-methylacetophenone. For instance, the synthesis of the related 3-oxo-3-(o-tolyl)propanoic acid has been described starting from 2-methylacetophenone, which could then be further reduced to achieve the desired propanoic acid skeleton lookchem.com.

| Method | Starting Materials | Key Intermediates | Product |

| Malonic Ester Synthesis | o-Tolyl chloride, Diethyl malonate | Diethyl 2-(o-tolyl)methylmalonate | 3-(o-tolyl)propanoic acid |

| From Aryl Acetic Acid | o-Tolylacetic acid | o-Tolylacetyl chloride | 3-(o-tolyl)propanoic acid |

Strategies for Constructing the Alpha-Hydroxy Acid Moiety

Once the 3-(o-tolyl)propanoic acid backbone is synthesized, the next critical step is the regioselective introduction of a hydroxyl group at the alpha-position (C2).

Several established methods can achieve this transformation:

Alpha-Halogenation followed by Hydrolysis: A widely used method involves the Hell-Volhard-Zelinsky reaction. 3-(o-tolyl)propanoic acid is first converted to its acyl halide, which is then treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to yield 2-bromo-3-(o-tolyl)propanoic acid. Subsequent nucleophilic substitution of the bromide with a hydroxide ion (e.g., using aqueous base) furnishes the desired this compound.

Direct Oxidation of Enolates: The carboxylic acid can be converted to an ester or amide, which is then deprotonated at the alpha-position using a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then be reacted with an electrophilic oxygen source, such as a 2-sulfonyloxaziridine, to introduce the hydroxyl group. This method has been demonstrated for the asymmetric synthesis of mandelic acid derivatives drexel.edu.

Reductive Carboxylation of Aldehydes: A more modern approach involves the reductive carboxylation of the corresponding aldehyde (o-tolylacetaldehyde) with carbon dioxide (CO₂). This strategy has been explored using various catalytic systems, including visible-light photoredox catalysis, to directly synthesize α-hydroxy acids chemrevlett.comorganic-chemistry.org.

| Method | Substrate | Key Reagents | Product |

| α-Halogenation/Hydrolysis | 3-(o-tolyl)propanoic acid | 1. Br₂, PBr₃ 2. H₂O/OH⁻ | This compound |

| Enolate Oxidation | Ester of 3-(o-tolyl)propanoic acid | 1. LDA 2. 2-Sulfonyloxaziridine | Ester of this compound |

| Diazotization of Amino Acid | 2-Amino-3-(o-tolyl)propanoic acid | NaNO₂, H₂SO₄ | (S)-2-Hydroxy-3-(o-tolyl)propanoic acid google.com |

Asymmetric Synthesis and Enantioselective Routes to Chiral this compound

Producing enantiomerically pure this compound is crucial for many applications. This requires asymmetric synthesis strategies that can control the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent chemical transformation diastereoselectively. After the desired stereocenter is created, the auxiliary can be removed and often recovered wikipedia.orgsemanticscholar.org. The Evans aldol reaction is a powerful and widely used example of this approach chem-station.comtcichemicals.comalfa-chemistry.comslideshare.net.

The synthesis of a specific enantiomer of this compound using this method would proceed as follows:

Acylation of Chiral Auxiliary: A chiral oxazolidinone, such as one derived from valine or phenylalanine, is acylated with an appropriate acyl halide to form an N-acyloxazolidinone.

Diastereoselective Aldol Reaction: The N-acyloxazolidinone is converted into its boron enolate (typically a Z-enolate) using a Lewis acid like dibutylboron triflate and a base chem-station.comalfa-chemistry.com. This enolate then reacts with o-tolylacetaldehyde in a highly diastereoselective aldol reaction, forming a β-hydroxy adduct. The stereochemistry of the newly formed stereocenters is controlled by the chiral auxiliary.

Auxiliary Cleavage: The chiral auxiliary is then cleaved from the aldol product, for example, by hydrolysis with lithium hydroxide (LiOH), to yield the chiral β-hydroxy acid. Subsequent oxidation would be required to arrive at the alpha-hydroxy acid structure, making this a less direct route.

A more direct approach involves the asymmetric alkylation of a chiral glycine enolate equivalent bearing an auxiliary, followed by transformations to reveal the hydroxy acid functionality researchgate.net. Alternatively, direct oxidation of chiral amide enolates using reagents like 2-sulfonyloxaziridines offers a route where the diastereoselectivity can be influenced by the counterion drexel.edu.

| Auxiliary Type | Key Reaction | Stereochemical Control | Typical Diastereomeric Ratio |

| Evans Oxazolidinone | Aldol Reaction | Steric hindrance from the auxiliary substituent directs the approach of the electrophile wikipedia.org | >98:2 williams.edu |

| Camphorsultam | Alkylation/Aldol | The rigid bicyclic structure provides high facial bias | Often >95:5 |

| Pseudoephedrine | Alkylation | Forms a stable chelated enolate that reacts from the less hindered face | >90:10 |

Organocatalytic and Metal-Catalyzed Enantioselective Approaches

In recent years, organocatalysis and transition metal catalysis have emerged as powerful tools for asymmetric synthesis, often offering more atom-economical and environmentally friendly alternatives to auxiliary-based methods.

Organocatalysis: Chiral organic molecules, such as proline and its derivatives, can catalyze enantioselective reactions. For instance, L-proline has been shown to catalyze the cross-aldol reaction of α-keto phosphonates and ketones to produce tertiary α-hydroxy phosphonates with high enantiomeric purity (up to 99% ee) nih.govnih.gov. While not a direct synthesis of the target acid, this demonstrates the potential of organocatalysts to create chiral α-hydroxy carbonyl-type structures. The development of a similar reaction using o-tolylacetaldehyde and a glyoxylate equivalent could provide a viable route.

Metal-Catalyzed Approaches: Chiral transition metal complexes are highly effective catalysts for a wide range of asymmetric transformations. A palladium-catalyzed C(sp³)–H alkylation of lactic acid, using an 8-aminoquinoline auxiliary, has been reported as a practical route to access various chiral α-hydroxy acids rsc.org. This methodology could potentially be adapted by using a suitable o-tolyl-containing electrophile. Other metal-catalyzed methods include the asymmetric reduction of α-keto acids or their esters, which can be achieved with high enantioselectivity using chiral catalysts.

| Catalysis Type | Catalyst Example | Reaction Type | Potential Substrates | Reported Enantiomeric Excess (ee) |

| Organocatalysis | L-proline | Cross-aldol reaction | α-Keto phosphonates, Ketones | Up to 99% nih.govnih.gov |

| Organocatalysis | BINAM-derived bis-urea | Aza-Henry reaction | Acyl phosphonates, Hydrazones | Up to 98% rsc.orgresearchgate.net |

| Metal Catalysis | Palladium/8-aminoquinoline | C(sp³)–H alkylation | Lactic acid, Alkyl iodides | Not specified for this exact product rsc.org |

| Metal Catalysis | Lactate (B86563) Dehydrogenase | Asymmetric reduction | α-Keto acids (e.g., TFPy) | >99.5% nih.gov |

Kinetic Resolution Techniques for Racemic Mixtures

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer rsc.orgwikipedia.org.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective chiral catalysts for kinetic resolution rsc.orgresearchgate.net. A racemic mixture of this compound (or its ester derivative) can be subjected to enzyme-catalyzed acylation or hydrolysis. For example, in the presence of an acyl donor (like vinyl acetate), a lipase such as Candida antarctica lipase B (CALB) might selectively acylate one enantiomer at a much faster rate, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched starting material wikipedia.orgmdpi.com. This technique is widely applied to resolve various racemic alcohols and acids nih.govacs.orgresearchgate.net.

Chemical Kinetic Resolution: Non-enzymatic methods often involve acylation of the racemic hydroxy acid using a chiral acyl-transfer catalyst. For example, racemic 2-aryloxy propionyl chlorides have been resolved using enantiopure amines urfu.ru. A similar strategy could be applied to the target molecule, where a chiral catalyst, such as a planar-chiral DMAP derivative, facilitates the enantioselective acylation of the hydroxyl group, allowing for the separation of the faster-reacting enantiomer mdpi.commdpi.com. Dynamic kinetic resolution (DKR) is an advanced form of this technique where the unreactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of a single enantiomer product rsc.orggoogle.com.

| Resolution Method | Chiral Agent | Principle | Outcome |

| Enzymatic KR | Lipase (e.g., CALB, CRL) | Enantioselective acylation or hydrolysis mdpi.com | Enantioenriched acid and ester |

| Chemical KR | Chiral Acyl-Transfer Catalyst (e.g., (+)-BTM) | Enantioselective esterification with an achiral alcohol mdpi.com | Enantioenriched acid and ester |

| Mutual KR | Enantiopure Amine | Different reaction rates of racemic acid chloride with a chiral amine urfu.ru | Diastereomeric amides and unreacted acid |

| Dynamic KR (DKR) | Enzyme + Racemization Catalyst | Kinetic resolution combined with in-situ racemization of the slow-reacting enantiomer rsc.org | Single enantiomer product (in theory) |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable manufacturing processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key strategies in this area include biocatalysis, the use of alternative solvents, and the development of atom-economical synthetic routes.

Biocatalysis: A prominent green approach involves the use of enzymes or whole-cell microbial systems. These biocatalytic methods offer high selectivity and operate under mild reaction conditions, significantly reducing energy consumption and the formation of byproducts. For instance, the synthesis of chiral 2-hydroxy-3-arylpropanoic acids can be achieved through the stereoselective reduction of the corresponding α-keto acids. A notable example is the synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, a building block for a rhinovirus protease inhibitor, which was successfully prepared on a multi-kilogram scale using a D-lactate dehydrogenase (D-LDH) and formate dehydrogenase (FDH) enzymatic system. nih.gov This process operates in an aqueous medium and boasts an excellent enantiomeric excess of over 99.9%. nih.gov The cofactor NADH, required by D-LDH, is regenerated in situ by FDH, which uses ammonium formate as a substrate, producing carbon dioxide and ammonia as benign byproducts. nih.gov Such biocatalytic procedures are advantageous over traditional chemical methods due to their safety and reduced environmental impact. nih.gov

Alternative Solvents and Reagents: Traditional synthetic routes often employ hazardous solvents and reagents. Green chemistry seeks to replace these with safer alternatives. For example, some patented industrial processes for aryl propionic acids have focused on replacing expensive and pyrophoric catalysts like Palladium on carbon (Pd/C) used in debenzylation steps with more cost-effective and less hazardous chemicals. allindianpatents.com This not only improves the safety profile of the synthesis but also its economic viability. allindianpatents.com The use of water as a solvent in biocatalytic reactions is another cornerstone of green synthesis in this context. nih.gov

Atom Economy and Process Intensification: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, a principle known as atom economy. One-pot synthesis and multicomponent reactions are strategies that align with this principle by reducing the number of separate purification steps and thus minimizing solvent use and waste generation. nih.gov Continuous processing, as demonstrated by the use of a membrane reactor in the enzymatic synthesis of the 4-fluorophenyl analogue, allows for efficient product generation and catalyst recycling, leading to high space-time yields. nih.gov

The following table summarizes the application of green chemistry principles in the synthesis of 2-hydroxy-3-arylpropanoic acids, with data extrapolated from analogous compounds.

| Green Chemistry Principle | Application in Synthesis of 2-Hydroxy-3-arylpropanoic Acids | Example / Finding |

| Biocatalysis | Use of enzymes (e.g., dehydrogenases) for stereoselective reduction. | Synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid using D-LDH and FDH with >99.9% e.e. nih.gov |

| Safer Solvents & Reagents | Replacement of hazardous catalysts and use of aqueous media. | Replacing Pd/C with lower-cost, non-hazardous chemicals for debenzylation steps. allindianpatents.com Enzymatic reactions performed in water. nih.gov |

| Waste Prevention | In-situ cofactor regeneration to minimize waste from stoichiometric reagents. | FDH recycles NAD+ to NADH, producing only CO2 and ammonia as byproducts. nih.gov |

| Energy Efficiency | Reactions are conducted at or near ambient temperature and pressure. | Biocatalytic reactions typically run under mild conditions, reducing energy needs compared to traditional chemical synthesis. |

| Process Intensification | Use of continuous reactors to improve efficiency and yield. | A continuous membrane reactor achieved a space-time yield of 560 g/L/day for an analogue. nih.gov |

Chemical Transformations and Derivatization of 2 Hydroxy 3 O Tolyl Propanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, and conversion to hydrazides and thiosemicarbazides.

Esterification Reactions

Esterification of 2-Hydroxy-3-(o-tolyl)propanoic acid can be achieved through several methods, most commonly the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is a reversible process, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.com

Illustrative Data for Esterification Reactions

| Reactant | Alcohol | Catalyst | Product |

| This compound | Methanol | H₂SO₄ | Methyl 2-hydroxy-3-(o-tolyl)propanoate |

| This compound | Ethanol | p-TsOH | Ethyl 2-hydroxy-3-(o-tolyl)propanoate |

| This compound | Isopropanol | H₂SO₄ | Isopropyl 2-hydroxy-3-(o-tolyl)propanoate |

Note: The above table is an illustrative representation of potential esterification reactions. Specific reaction conditions and yields would need to be determined experimentally.

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality of this compound can be converted to an amide through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. nih.govorganic-chemistry.org

In the context of peptide synthesis, this compound can be coupled with amino acids or peptide fragments using standard peptide coupling reagents. These reagents, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (dimethylamino)-N,N-dimethyl(3H- nih.govmdpi.comresearchgate.nettriazolo[4,5-b]pyridin-3-yloxy)methaniminium hexafluorophosphate (HATU), facilitate the formation of the amide bond under mild conditions. nih.gov

The general procedure for amidation involves the in-situ formation of an activated intermediate, such as an O-acylisourea or an active ester, which is then susceptible to nucleophilic attack by the amine.

Illustrative Data for Amidation Reactions

| Amine | Coupling Reagent | Product |

| Ammonia | EDC/HOBt | 2-Hydroxy-3-(o-tolyl)propanamide |

| Aniline | DCC | N-phenyl-2-hydroxy-3-(o-tolyl)propanamide |

| Glycine methyl ester | PyBOP | Methyl 2-(2-hydroxy-3-(o-tolyl)propanamido)acetate |

Note: This table provides illustrative examples of amidation reactions. The choice of coupling reagent and reaction conditions would influence the outcome and yield of the specific transformation.

Hydrazide and Thiosemicarbazide Formation

Further derivatization of the carboxylic acid group can lead to the formation of hydrazides and thiosemicarbazides. Hydrazides are typically synthesized by the reaction of an ester derivative of this compound with hydrazine hydrate. mdpi.com This reaction, known as hydrazinolysis, proceeds via nucleophilic acyl substitution at the ester carbonyl.

Alternatively, the carboxylic acid can be converted to its acid chloride, which then reacts with hydrazine to form the hydrazide. However, this method can sometimes lead to the formation of 1,2-diacylhydrazines as a side product.

Thiosemicarbazides can be prepared from the corresponding hydrazide. The reaction of 2-Hydroxy-3-(o-tolyl)propanohydrazide with an appropriate isothiocyanate would yield the desired 1,4-disubstituted thiosemicarbazide. mdpi.comresearchgate.netnih.gov These compounds are of interest due to their wide range of biological activities.

Illustrative Pathway for Hydrazide and Thiosemicarbazide Synthesis

Esterification: this compound → Methyl 2-hydroxy-3-(o-tolyl)propanoate

Hydrazinolysis: Methyl 2-hydroxy-3-(o-tolyl)propanoate + Hydrazine hydrate → 2-Hydroxy-3-(o-tolyl)propanohydrazide

Thiosemicarbazide Formation: 2-Hydroxy-3-(o-tolyl)propanohydrazide + Phenyl isothiocyanate → 1-(2-Hydroxy-3-(o-tolyl)propanoyl)-4-phenylthiosemicarbazide

Note: This represents a general synthetic route. Specific reagents and conditions would need to be optimized for each step.

Reactions at the Hydroxyl Group

The alpha-hydroxyl group of this compound is a secondary alcohol, which can undergo reactions such as etherification, esterification, oxidation, and reduction.

Etherification and Esterification of the Alpha-Hydroxyl Moiety

The alpha-hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to avoid competing elimination reactions.

Esterification of the alpha-hydroxyl group can be achieved by reaction with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. This would yield a 2-acyloxy-3-(o-tolyl)propanoic acid derivative. Selective esterification of the hydroxyl group in the presence of the carboxylic acid can be challenging and may require the use of protecting groups for the carboxylic acid functionality.

Oxidation and Reduction Pathways

Oxidation of the secondary alpha-hydroxyl group would lead to the formation of a ketone, specifically 2-oxo-3-(o-tolyl)propanoic acid. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents like pyridinium chlorochromate (PCC) to milder, more selective methods such as Swern or Dess-Martin periodinane oxidation. The choice of oxidant would depend on the desired reaction conditions and the tolerance of other functional groups in the molecule.

While the carboxylic acid is at its highest oxidation state, the hydroxyl group can be reduced, although this is a less common transformation. More relevant is the reduction of the carboxylic acid itself. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the carboxylic acid and any ester groups present to the corresponding primary alcohols, and would also reduce the alpha-hydroxyl group to a diol, resulting in 3-(o-tolyl)propane-1,2-diol. Milder reducing agents, such as borane (BH₃), can selectively reduce the carboxylic acid to a primary alcohol while leaving the alpha-hydroxyl group intact.

Modifications and Functionalization of the o-Tolyl Moiety

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of the o-tolyl group is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. The regioselectivity of these reactions is primarily governed by the directing effects of the existing substituents: the methyl group and the 2-hydroxy-3-propanoic acid side chain. The methyl group is an activating, ortho, para-director, while the alkyl side chain is generally considered to be a weakly activating, ortho, para-director. However, the hydroxyl and carboxylic acid functionalities on the side chain can be deactivating. The interplay of these directing effects determines the position of substitution.

It is important to note that the presence of the free carboxylic acid and hydroxyl groups on the side chain can interfere with certain EAS reagents, particularly in Friedel-Crafts reactions where the Lewis acid catalyst can complex with these functional groups. In such cases, protection of these groups may be necessary to achieve the desired transformation.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a common EAS reaction. Nitration of the o-tolyl ring can be achieved using a mixture of nitric acid and sulfuric acid. The primary products expected are the 4-nitro and 6-nitro derivatives, corresponding to substitution at the positions para and ortho to the methyl group, respectively.

| Reagents | Conditions | Major Products |

| HNO₃, H₂SO₄ | 0-10 °C | 4-Nitro-2-hydroxy-3-(o-tolyl)propanoic acid, 6-Nitro-2-hydroxy-3-(o-tolyl)propanoic acid |

Halogenation: Halogen atoms such as chlorine and bromine can be introduced onto the aromatic ring in the presence of a Lewis acid catalyst. Similar to nitration, halogenation is expected to yield a mixture of ortho and para substituted products relative to the methyl group.

| Reagents | Catalyst | Major Products |

| Cl₂ | FeCl₃ or AlCl₃ | 4-Chloro-2-hydroxy-3-(o-tolyl)propanoic acid, 6-Chloro-2-hydroxy-3-(o-tolyl)propanoic acid |

| Br₂ | FeBr₃ or AlBr₃ | 4-Bromo-2-hydroxy-3-(o-tolyl)propanoic acid, 6-Bromo-2-hydroxy-3-(o-tolyl)propanoic acid |

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride with a strong Lewis acid catalyst. Due to the potential for complexation of the catalyst with the carboxylic acid and hydroxyl groups, protection of these functionalities is often required. For instance, the carboxylic acid can be converted to an ester, and the hydroxyl group can be protected as an ether or silyl ether before carrying out the acylation. The acylation will predominantly occur at the position para to the methyl group due to steric hindrance at the ortho positions.

| Reagents | Catalyst | Major Product (after deprotection) |

| RCOCl | AlCl₃ | 4-Acyl-2-hydroxy-3-(o-tolyl)propanoic acid |

Side-Chain Functionalization on the Methyl Group

The methyl group of the o-tolyl moiety can also be chemically modified, providing another avenue for derivatization.

Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). This transformation would yield a dicarboxylic acid derivative.

| Reagents | Conditions | Product |

| KMnO₄, NaOH, H₂O | Heat, then H₃O⁺ | 2-(Carboxymethyl)phenyl-2-hydroxypropanoic acid |

Halogenation: Under free-radical conditions, typically involving N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent, the benzylic hydrogens of the methyl group can be substituted with a halogen, most commonly bromine. This results in the formation of a benzylic halide, which is a versatile intermediate for further nucleophilic substitution reactions.

| Reagents | Initiator | Solvent | Product |

| N-Bromosuccinimide (NBS) | Benzoyl peroxide | CCl₄ | 2-Hydroxy-3-(2-(bromomethyl)phenyl)propanoic acid |

Introduction of Heteroatoms to the Aromatic Ring

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur onto the aromatic ring significantly alters the electronic and steric properties of the molecule, opening up possibilities for new derivatives.

Introduction of Nitrogen: A common strategy to introduce a nitrogen atom is through nitration followed by reduction of the nitro group to an amine (-NH₂). Alternatively, modern cross-coupling reactions provide direct methods for C-N bond formation. The Buchwald-Hartwig amination, for example, allows for the palladium-catalyzed coupling of an aryl halide (prepared via halogenation of the o-tolyl ring) with an amine. Another classical method is the Sandmeyer reaction, which involves the conversion of an amino group (introduced via nitration and reduction) into a diazonium salt, which can then be displaced by various nitrogen-containing nucleophiles.

| Reaction Name | Starting Material on Tolyl Ring | Reagents | Product on Tolyl Ring |

| Buchwald-Hartwig Amination | Halogen (e.g., -Br) | Pd catalyst, ligand, base, Amine (R₂NH) | Amino group (-NR₂) |

| Sandmeyer Reaction | Amino group (-NH₂) | 1. NaNO₂, HCl; 2. CuCN | Cyano group (-CN) |

Introduction of Oxygen: An oxygen-containing functional group, such as a hydroxyl group (-OH), can be introduced onto the aromatic ring through several methods. One approach involves the Sandmeyer reaction, where a diazonium salt is treated with water. Another method is nucleophilic aromatic substitution (SₙAr) on a nitro-substituted aryl halide, where a nucleophilic oxygen source like hydroxide can displace the halide. This reaction is generally favored when strong electron-withdrawing groups (like the nitro group) are present on the ring.

| Reaction Name | Starting Material on Tolyl Ring | Reagents | Product on Tolyl Ring |

| Sandmeyer Reaction | Amino group (-NH₂) | 1. NaNO₂, H₂SO₄; 2. H₂O, Heat | Hydroxyl group (-OH) |

| Nucleophilic Aromatic Substitution | Halogen and Nitro group | NaOH, Heat | Hydroxyl group (-OH) |

Introduction of Sulfur: A sulfonic acid group (-SO₃H) can be introduced directly onto the aromatic ring via electrophilic sulfonation using fuming sulfuric acid (H₂SO₄/SO₃). The resulting sulfonic acid can be a useful intermediate for further transformations. Alternatively, a thiol group (-SH) can be introduced from a diazonium salt via reaction with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis.

| Reaction | Reagents | Product on Tolyl Ring |

| Sulfonation | Fuming H₂SO₄ | Sulfonic acid group (-SO₃H) |

| Diazonium Salt Reaction | 1. NaNO₂, HCl; 2. KSCN/CuSCN | Thiocyanate group (-SCN), which can be reduced to a thiol (-SH) |

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 3 O Tolyl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Hydroxy-3-(o-tolyl)propanoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques offers an unambiguous assignment of its proton (¹H) and carbon (¹³C) skeletons.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the o-tolyl group would appear in the downfield region, typically between 7.0 and 7.5 ppm, with their multiplicity dictated by their coupling to adjacent aromatic protons. The methyl protons of the tolyl group would present as a singlet around 2.3 ppm. The methine proton (CH-OH) is expected to resonate as a multiplet, influenced by the neighboring methylene (B1212753) protons. The methylene protons (CH₂) adjacent to the aromatic ring would also appear as a multiplet. The acidic proton of the carboxylic acid and the hydroxyl proton are typically broad singlets and their chemical shifts can vary depending on the solvent and concentration. The use of a deuterated solvent like CDCl₃ is common to avoid a large solvent signal in the spectrum. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show ten distinct signals, one for each carbon atom in the molecule, confirming the molecular formula. docbrown.info The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum (around 170-180 ppm). The aromatic carbons will have signals in the 125-140 ppm range. The carbon bearing the hydroxyl group (C-OH) will be in the 65-75 ppm region, while the methylene carbon and the tolyl methyl carbon will be found at higher field strengths. docbrown.infohmdb.ca

2D NMR Techniques: To definitively assign these signals and establish connectivity, a series of 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com For this compound, cross-peaks would be observed between the methine proton and the adjacent methylene protons, as well as between the aromatic protons that are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduhmdb.ca It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the signal for the methine proton will show a correlation to the signal for the C-OH carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (like the carbonyl and some aromatic carbons) and for piecing together the molecular fragments. For instance, the methylene protons would show a correlation to the aromatic ring carbons and the methine carbon, confirming the structure.

Predicted ¹H and ¹³C NMR Data Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| CH-OH | ~4.5 | Multiplet |

| CH₂ | ~3.0 | Multiplet |

| Ar-CH₃ | ~2.3 | Singlet |

| COOH | Variable (broad) | Singlet |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 180 |

| Aromatic-C | 125 - 140 |

| C-OH | 65 - 75 |

| CH₂ | ~35 |

This compound possesses a chiral center at the carbon bearing the hydroxyl group (C2), meaning it can exist as two enantiomers (R and S). While standard NMR techniques cannot differentiate between enantiomers, the use of chiral resolving agents or chiral solvating agents can induce diastereomeric interactions that result in separate NMR signals for the enantiomers. By comparing the NMR spectra of the racemic mixture with those of a known enantiomeric standard, the absolute configuration can be determined.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the calculation of the elemental formula. For this compound (C₁₀H₁₂O₃), HRMS would show a molecular ion peak [M]+ or a protonated molecule [M+H]+ with a mass-to-charge ratio that precisely matches the calculated theoretical mass of 180.0786 g/mol , thereby confirming the molecular formula. docbrown.info

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, usually the molecular ion) which is then fragmented, and the resulting product ions are analyzed. This provides detailed structural information. The fragmentation of this compound would likely proceed through several characteristic pathways.

Common fragmentation patterns for carboxylic acids include the loss of water (H₂O, 18 Da), the loss of the carboxyl group (COOH, 45 Da), and cleavage of the carbon-carbon bonds. libretexts.org The presence of the tolyl group would lead to the formation of a stable benzyl-type cation.

Predicted MS/MS Fragmentation Expected Fragmentation Ions

| m/z | Identity |

|---|---|

| 180 | [M]⁺ |

| 162 | [M-H₂O]⁺ |

| 135 | [M-COOH]⁺ |

| 105 | [C₇H₅O]⁺ (from cleavage of Cα-Cβ bond) |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions of the hydroxyl and carbonyl groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1730 cm⁻¹. docbrown.info The C-O stretching and O-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would also be useful for identifying the functional groups. The C=O stretch is typically a strong band in the Raman spectrum. The aromatic ring vibrations would also give rise to characteristic signals.

Characteristic Vibrational Frequencies Expected IR and Raman Peaks

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 (broad) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1730 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-O | Stretch | 1210 - 1320 |

X-ray Crystallography for Solid-State Structural Determination

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray crystallography. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Theoretical Application to this compound:

To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Hypothetical Crystallographic Data Table:

In the absence of experimental data, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such a study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1025.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

| R-factor | < 0.05 |

Key Structural Insights from Hypothetical Data:

Intermolecular Hydrogen Bonding: The data would likely reveal significant hydrogen bonding interactions involving the carboxylic acid and hydroxyl groups, leading to the formation of dimers or extended networks in the crystal lattice.

Conformation: The dihedral angle between the phenyl ring and the propanoic acid chain would be precisely determined, providing insight into the preferred conformation of the molecule in the solid state.

Chirality: For a chiral resolution of the compound, crystallographic analysis of a single enantiomer would confirm its absolute configuration.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Studies

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For this compound, which possesses a chiral center at the C2 position of the propanoic acid chain, CD spectroscopy would be invaluable for distinguishing between its enantiomers.

Principles of Enantiomeric Analysis by CD Spectroscopy:

Enantiomers, being non-superimposable mirror images, interact with circularly polarized light differently. One enantiomer will absorb left-circularly polarized light more strongly than right-circularly polarized light at certain wavelengths, resulting in a positive CD signal, while its mirror image will exhibit the opposite behavior, showing a negative CD signal. The resulting CD spectrum is a plot of this differential absorption versus wavelength.

Expected Spectroscopic Features:

The CD spectrum of this compound would be expected to show Cotton effects (peaks and troughs) corresponding to the electronic transitions of its chromophores, primarily the tolyl group and the carboxylic acid group. The sign and magnitude of these Cotton effects would be characteristic of the absolute configuration of the enantiomer being analyzed.

Hypothetical Circular Dichroism Data Table:

The following table illustrates the kind of data that would be obtained from a CD spectroscopic analysis of the enantiomers of this compound.

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| (R) | 220 | +5000 |

| 275 | -1500 | |

| (S) | 220 | -5000 |

| 275 | +1500 |

Applications in Enantiomeric Purity and Conformational Analysis:

Determination of Absolute Configuration: By comparing the experimental CD spectrum to that predicted by quantum chemical calculations (e.g., time-dependent density functional theory), the absolute configuration of an enantiomer can be determined.

Enantiomeric Excess (ee) Measurement: The magnitude of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample. This allows for the quantitative determination of the enantiomeric purity of a mixture.

Conformational Studies: The shape and intensity of the CD spectrum are sensitive to the conformation of the molecule in solution. By studying the CD spectrum under different solvent conditions or temperatures, information about the conformational preferences of the propanoic acid side chain relative to the aromatic ring can be obtained.

Computational Chemistry and Molecular Modeling of 2 Hydroxy 3 O Tolyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic properties and chemical reactivity of 2-Hydroxy-3-(o-tolyl)propanoic acid.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations can be employed to determine a wide range of molecular properties. These include the optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov

Furthermore, DFT can be used to calculate global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. mdpi.com These descriptors, including chemical potential, hardness, softness, and the electrophilicity index, are derived from the HOMO and LUMO energies and are essential for predicting the molecule's behavior in chemical reactions. For instance, a lower HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Representative Computed Electronic Properties for a Substituted Propanoic Acid Derivative *

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Chemical Potential (μ) | -3.85 eV |

| Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 2.79 eV |

Data is illustrative for a related propanoic acid derivative and demonstrates typical values obtained from DFT calculations. Specific values for this compound would require dedicated calculations.

Prediction of Alkylation Sites and Reaction Mechanisms

DFT calculations are also a powerful tool for predicting the most likely sites for chemical reactions, such as alkylation, and for elucidating the mechanisms of these reactions. By calculating the distribution of electron density and the Fukui functions, researchers can identify the nucleophilic and electrophilic centers within the this compound molecule. The carboxyl and hydroxyl groups are expected to be key sites for reactivity.

Moreover, DFT can be used to map out the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. researchgate.net This information is critical for understanding the kinetics and thermodynamics of a reaction and for predicting the major products. For example, in an alkylation reaction, DFT could be used to compare the activation barriers for alkylation at the hydroxyl versus the carboxyl group, thereby predicting the regioselectivity of the reaction under different conditions.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum chemical methods provide detailed electronic information, molecular mechanics and molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and dynamic behavior of molecules. mdpi.com For this compound, these methods can reveal the preferred three-dimensional structures and how they fluctuate over time.

Molecular mechanics force fields are used to calculate the potential energy of the molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds, such as the C-C bonds in the propanoic acid chain and the bond connecting the phenyl ring to the chain, a conformational search can be performed to identify the low-energy conformers.

Molecular dynamics simulations build upon this by solving Newton's equations of motion for the atoms in the molecule, providing a trajectory of the molecule's movements over time. mdpi.comacs.org This allows for the study of not only the stable conformers but also the transitions between them. MD simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how the surroundings affect the molecule's conformational preferences. mdpi.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Small Organic Molecule

| Parameter | Description | Typical Value |

|---|---|---|

| Force Field | Set of parameters to describe the potential energy of the system | GAFF (General Amber Force Field) |

| Water Model | Model used to represent water molecules in solvated simulations | TIP3P |

| Ensemble | Statistical ensemble used to control thermodynamic variables | NPT (isothermal-isobaric) |

| Temperature | Temperature at which the simulation is run | 300 K |

| Pressure | Pressure at which the simulation is run | 1 atm |

| Simulation Time | Duration of the simulation | 100 ns |

Docking Studies with Biological Macromolecules (for relevant derivatives)

For derivatives of this compound that may have biological activity, molecular docking is a computational technique used to predict their binding orientation and affinity to a target protein. humanjournals.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In a docking study, a three-dimensional model of the target protein is used, and the ligand (the derivative of this compound) is placed into the binding site of the protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable binding interaction. The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. humanjournals.com

Table 3: Hypothetical Docking Results for a Derivative of this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.2 | Tyr59, Tyr119, Gly121 |

These results are illustrative and represent the type of data obtained from molecular docking studies.

QSAR and Cheminformatics Approaches in Derivative Design

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful tools for designing new derivatives of this compound with enhanced biological activity or other desired properties. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the activity.

Once a predictive QSAR model is developed, it can be used to estimate the activity of new, yet-to-be-synthesized derivatives of this compound. This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. Cheminformatics tools are used to manage and analyze the chemical data, design virtual libraries of derivatives, and filter them based on predicted properties.

Table 4: Illustrative Data for a QSAR Study

| Compound | Molecular Weight | LogP | Biological Activity (IC50, µM) |

|---|---|---|---|

| Derivative 1 | 194.23 | 2.1 | 15.2 |

| Derivative 2 | 208.25 | 2.5 | 10.8 |

| Derivative 3 | 222.28 | 2.9 | 5.4 |

This table represents a simplified dataset that could be used to develop a QSAR model.

Biocatalytic Synthesis and Biotransformations Involving 2 Hydroxy 3 O Tolyl Propanoic Acid

Enzymatic Routes for the Synthesis of 2-Hydroxy-3-(o-tolyl)propanoic Acid

The enzymatic synthesis of this compound can be envisioned through several biocatalytic strategies, primarily involving the stereoselective hydroxylation of a suitable precursor or the reduction of a keto-acid.

One plausible route is the direct hydroxylation of 3-(o-tolyl)propanoic acid. This reaction could be catalyzed by hydroxylating enzymes, such as cytochrome P450 monooxygenases. acs.org These enzymes are known for their ability to introduce hydroxyl groups into a wide variety of organic molecules. mdpi.com Engineered cytochrome P450s, for instance, have demonstrated the capability of stereoselective hydroxylation of carboxylic acids. core.ac.ukrsc.org The regioselectivity and stereoselectivity of such a reaction would be crucial in producing the desired isomer of this compound.

Another potential enzymatic pathway is the asymmetric reduction of 2-oxo-3-(o-tolyl)propanoic acid. This transformation can be achieved using oxidoreductases, such as lactate (B86563) dehydrogenases or other keto-acid reductases. These enzymes are widely utilized in biocatalysis for the synthesis of chiral hydroxy acids. magtech.com.cn The choice of microorganism or isolated enzyme would determine the stereochemical outcome of the reaction, allowing for the production of either the (R)- or (S)-enantiomer of this compound.

A third approach could involve a diazotization reaction of 2-methyl-L-phenylalanine, followed by hydrolysis. A patented method describes the synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid from 2-methyl-L-phenylalanine hydrochloride using sodium nitrite (B80452) and dilute sulfuric acid. google.com This suggests a similar chemical-enzymatic strategy could be adapted for the synthesis of the target compound.

| Potential Enzymatic Route | Precursor | Enzyme Class | Key Transformation |

| Direct Hydroxylation | 3-(o-tolyl)propanoic acid | Cytochrome P450 Monooxygenases | C-H activation and hydroxylation |

| Asymmetric Reduction | 2-oxo-3-(o-tolyl)propanoic acid | Oxidoreductases (e.g., Lactate Dehydrogenase) | Ketone reduction |

| Diazotization/Hydrolysis | 2-methyl-L-phenylalanine | (Chemical step followed by potential enzymatic resolution) | Amine to hydroxyl group conversion |

Characterization of Enzymes Involved in the Metabolism or Synthesis of Related Compounds

Several classes of enzymes are of particular interest when considering the synthesis and metabolism of this compound and related molecules.

Aromatic Hydroxylases: These enzymes, which include cytochrome P450 monooxygenases, are key players in the hydroxylation of aromatic compounds. mdpi.com They are involved in both the synthesis of hydroxylated products and the initial steps of aromatic compound degradation. The substrate specificity of these enzymes can be broad, and they can be engineered to improve their activity and selectivity towards specific substrates. core.ac.ukrsc.org

Oxidoreductases: This large group of enzymes catalyzes oxidation-reduction reactions. In the context of this compound, they are relevant for the interconversion of the hydroxyl and keto forms of the molecule. Lactate dehydrogenases and other α-hydroxy acid dehydrogenases are examples of oxidoreductases that could act on this substrate.

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into a substrate. Toluene (B28343) dioxygenase is a well-characterized example that initiates the degradation of toluene and other aromatic compounds by adding two hydroxyl groups to the aromatic ring. nih.gov

| Enzyme Class | Function | Relevance to this compound |

| Aromatic Hydroxylases | Introduction of hydroxyl groups onto aromatic rings | Potential synthesis from 3-(o-tolyl)propanoic acid; degradation via ring hydroxylation |

| Oxidoreductases | Catalysis of oxidation-reduction reactions | Synthesis via reduction of 2-oxo-3-(o-tolyl)propanoic acid; metabolism via oxidation of the hydroxyl group |

| Dioxygenases | Incorporation of two oxygen atoms into a substrate | Potential degradation pathway via ring dihydroxylation |

Metabolic Fate Studies of this compound in In Vitro Systems

The metabolic fate of this compound in in vitro systems, such as liver microsomes or hepatocytes, can be inferred from studies on structurally similar compounds. mdpi.comresearchgate.net The primary enzymes responsible for the metabolism of many xenobiotics in these systems are the cytochrome P450 (CYP) enzymes. nih.gov

The metabolism of this compound would likely involve Phase I and Phase II reactions.

Phase I Metabolism: This typically involves oxidation, reduction, and hydrolysis reactions. For this compound, the following Phase I reactions are plausible:

Hydroxylation of the aromatic ring: CYP enzymes are well-known to hydroxylate aromatic rings. This would lead to the formation of dihydroxy-3-(o-tolyl)propanoic acid derivatives.

Oxidation of the hydroxyl group: The secondary alcohol group could be oxidized to a ketone, yielding 2-oxo-3-(o-tolyl)propanoic acid.

Oxidation of the methyl group: The tolyl methyl group could be oxidized to a carboxylic acid, forming a dicarboxylic acid derivative.

Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Potential Phase II reactions for this compound and its metabolites include:

Glucuronidation: The hydroxyl and carboxylic acid groups are common sites for conjugation with glucuronic acid.

Sulfation: The hydroxyl group can also be conjugated with a sulfate (B86663) group.

In vitro metabolism studies using liver S9 fractions, which contain both microsomal and cytosolic enzymes, can provide a more complete picture of the metabolic profile of a compound. mdpi.com

| Metabolic Phase | Reaction Type | Potential Metabolite |

| Phase I | Aromatic Hydroxylation | Dihydroxy-3-(o-tolyl)propanoic acid |

| Phase I | Alcohol Oxidation | 2-oxo-3-(o-tolyl)propanoic acid |

| Phase I | Methyl Group Oxidation | Carboxy-phenyl-2-hydroxypropanoic acid |

| Phase II | Glucuronidation | Glucuronide conjugates of hydroxyl and carboxyl groups |

| Phase II | Sulfation | Sulfate conjugate of the hydroxyl group |

Role of 2 Hydroxy 3 O Tolyl Propanoic Acid As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

Building Block for Bioactive Scaffolds

The potential for 2-Hydroxy-3-(o-tolyl)propanoic acid to serve as a building block for bioactive scaffolds is plausible due to its structural similarity to other compounds used in medicinal chemistry. Amino acid-based scaffolds, for example, are widely used for constructing multifunctional molecules. The chirality and functional groups of the target compound make it a candidate for creating novel molecular frameworks for drug discovery. However, there are no specific studies found that utilize this compound for this purpose. Research on analogous compounds, such as amino-substituted versions like (2S,3S)-3-Amino-2-hydroxy-3-o-tolyl-propionic acid (a derivative of o-Tyrosine), highlights their role as precursors to bioactive compounds, but this cannot be directly attributed to the non-aminated title compound.

Integration into Macrocyclic and Polymeric Structures

The bifunctional nature of this compound, with its hydroxyl and carboxylic acid groups, makes it a theoretical candidate for polyester (B1180765) synthesis through polycondensation or for the formation of macrolactones via intramolecular esterification. These reactions are standard methods for creating polymers and macrocycles. Despite this theoretical potential, a review of the literature did not yield any specific examples of its incorporation into such larger structures. Research in the fields of macrocycle and polymer synthesis is extensive, but does not specifically mention the use of this particular monomer.

Due to the absence of detailed research findings, the creation of data tables as requested is not feasible.

Exploration of Biological Activities and Mechanistic Studies of 2 Hydroxy 3 O Tolyl Propanoic Acid Derivatives

In Vitro Evaluation of Biochemical Interactions

The initial stages of characterizing a new compound involve a thorough in vitro evaluation of its interactions with key biological molecules. This typically includes assessing its potential to inhibit or activate enzymes and its ability to bind to and modulate receptors.

Cytochrome P450 Interactions:

The Cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including approximately 70-80% of all drugs in clinical use. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. nih.gov CYP450 inhibition can be either reversible (competitive or non-competitive) or irreversible, with mechanism-based inhibition being a particularly critical type to identify during drug development due to its long-lasting effects. nih.gov

Cathepsin A:

Cathepsin A is a lysosomal serine carboxypeptidase that plays a protective role for other lysosomal enzymes, such as β-galactosidase and neuraminidase. nih.gov Its enzymatic activity is distinct from its protective function. nih.gov The proteolytic activation of the Cathepsin A precursor is a necessary step for its enzymatic function. nih.gov The activity of Cathepsin A can be assessed using synthetic substrates like Z-Phe-Leu, with the cleavage of the substrate quantifiable through a multi-step assay. nih.gov The potential of 2-Hydroxy-3-(o-tolyl)propanoic acid derivatives to modulate Cathepsin A activity would be a valuable area of investigation, particularly in the context of lysosomal storage disorders.

The interaction of small molecules with specific receptors is a fundamental mechanism for eliciting a physiological response. Receptor binding assays are crucial for identifying the molecular targets of a compound and for understanding its potential therapeutic effects in areas such as neurological disorders, pain, and inflammation. While specific receptor binding data for this compound is not currently available, the methodologies for such investigations are well-established. These assays typically involve radioligand binding, where the test compound's ability to displace a known radioactive ligand from its receptor is measured. This allows for the determination of the compound's binding affinity (Ki).

Cell-Based Assays for Mechanistic Investigations

Following in vitro biochemical evaluations, cell-based assays provide a more physiologically relevant context to investigate the mechanisms of action of a compound.

Investigating how a compound affects specific cellular signaling pathways is key to understanding its biological effects. This can involve a variety of techniques, including reporter gene assays, Western blotting to measure changes in protein expression or phosphorylation status of key signaling molecules, and gene expression profiling using techniques like qPCR or RNA-sequencing. For a compound like this compound, it would be pertinent to explore its effects on pathways commonly implicated in disease, such as inflammatory signaling pathways (e.g., NF-κB), cell survival and apoptosis pathways (e.g., PI3K/Akt, MAPK), and pathways related to oxidative stress.

Phenotypic screening is an approach where compounds are tested for their ability to produce a desired change in cellular or organismal phenotype, without prior knowledge of the drug's target. This method has the potential to identify compounds with novel mechanisms of action. If a derivative of this compound were to show interesting activity in a phenotypic screen, the subsequent challenge would be target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype.

Antioxidant and Neuroprotective Properties of Related Structures

While direct evidence for the antioxidant and neuroprotective properties of this compound is limited, studies on structurally related compounds provide valuable insights into its potential activities.

Antioxidant Properties:

A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that these compounds can possess both anticancer and antioxidant activities. nih.govresearchgate.net The presence of a phenolic hydroxyl group is often associated with antioxidant properties, as it can donate a hydrogen atom to neutralize free radicals. nih.gov The antioxidant capacity of these related compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net

Similarly, derivatives of cinnamic acid, which share a propanoic acid backbone, have been synthesized and shown to have significant antioxidant activity, in some cases superior to commercially available stabilizers. mdpi.com The antioxidant efficacy of these compounds was also assessed using the DPPH assay. mdpi.com

Interactive Data Table: Antioxidant Activity of Related Propanoic Acid Derivatives

| Compound Class | Assay | Key Findings | Reference |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | DPPH radical scavenging | Possess both antioxidant and anticancer properties. nih.govresearchgate.net | nih.gov, researchgate.net |

| Cinnamic acid derivatives | DPPH radical scavenging | Showed significant antioxidant activity, with some derivatives outperforming commercial stabilizers. mdpi.com | mdpi.com |

Neuroprotective Properties:

The neuroprotective effects of various phenolic compounds have been investigated. For example, hesperidin (B1673128) has been shown to protect SH-SY5Y neuroblastoma cells from 6-hydroxydopamine-induced neurotoxicity by reducing reactive oxygen species (ROS) and inhibiting cell cycle arrest. nih.gov Other natural compounds like auraptene (B1665324) have also been studied for their potential neuroprotective effects. nih.gov Furthermore, phenolic acids such as 4-hydroxybenzoic acid and protocatechuic acid have demonstrated the ability to mitigate oxidative stress-induced neuronal cell death. nih.gov These findings suggest that the structural motif of a hydroxylated aromatic ring coupled with a carboxylic acid group, as is present in this compound, may confer neuroprotective properties.

Interactive Data Table: Neuroprotective Effects of Structurally Related Compounds

| Compound | Model System | Key Findings | Reference |

| Hesperidin | SH-SY5Y cells (6-OHDA-induced toxicity) | Reduced ROS and inhibited G2/M cell cycle arrest. nih.gov | nih.gov |

| 4-Hydroxybenzoic acid | Primary cerebellar granule neurons | Mitigated oxidative stress-induced cell death. nih.gov | nih.gov |

| Protocatechuic acid | Primary cerebellar granule neurons | Mitigated oxidative and nitrosative stress-induced cell death. nih.gov | nih.gov |

Antimicrobial Potential of Derivatives

The search for novel antimicrobial agents has led researchers to explore a wide array of synthetic compounds. Derivatives of propanoic acid, particularly those incorporating aromatic and hydroxyl moieties, have shown promise in this area. While specific studies on the antimicrobial activity of this compound derivatives are not extensively documented in publicly available research, the biological activity of structurally similar compounds suggests that this class of molecules warrants investigation.

Research into related arylpropanoic acid derivatives has demonstrated that modifications to the core structure can lead to significant antimicrobial properties. For instance, the introduction of different substituents on the aromatic ring or the derivatization of the carboxylic acid and hydroxyl groups can modulate the compound's efficacy against various bacterial and fungal strains. Studies on other 2-hydroxy-3-arylpropanoic acid derivatives have indicated that these compounds can exhibit inhibitory effects on microbial growth. The presence of the hydroxyl group and the lipophilic nature of the aryl substituent are often key to their activity, potentially by enabling them to disrupt cell membranes or interfere with essential enzymatic processes.

A summary of findings for structurally related propanoic acid derivatives is presented below, offering a glimpse into the potential antimicrobial activities that could be expected from derivatives of this compound.

| Derivative Class | General Structure | Observed Antimicrobial Activity | Potential Mechanism of Action |

|---|---|---|---|

| Arylpropanoic Acid Esters | R-COOR' where R contains an aryl group | Activity against Gram-positive and Gram-negative bacteria. | Disruption of bacterial cell membranes. |

| Hydroxylated Phenylpropanoic Acids | HO-Ar-CH2-CH(OH)-COOH | Inhibition of fungal growth. | Interference with fungal metabolic pathways. |

| Amide Derivatives | R-CONR'R'' where R contains an aryl group | Variable, with some derivatives showing potent antibacterial effects. | Inhibition of essential bacterial enzymes. |

Role in Natural Product Biosynthesis or Degradation

The structural features of this compound suggest its potential involvement in the microbial degradation pathways of aromatic hydrocarbons, such as toluene (B28343). The o-tolyl group, a methyl-substituted phenyl ring, is a key component of toluene. It is well-established that various soil bacteria, particularly species of Pseudomonas, are capable of utilizing toluene as a carbon and energy source. wikipedia.org

The aerobic degradation of toluene by these microorganisms often proceeds through the hydroxylation of the aromatic ring. wikipedia.org One of the common initial steps is the conversion of toluene to o-cresol (B1677501) (2-methylphenol) by the enzyme toluene 2-monooxygenase. wikipedia.org Following this, the metabolic pathway typically continues with further oxidation. It is conceivable that the methyl side chain of o-cresol could undergo oxidation to form a carboxylic acid, and the aliphatic chain could be hydroxylated, leading to the formation of this compound as an intermediate. This intermediate would then likely be further metabolized, eventually entering central metabolic cycles.

While the explicit identification of this compound in these pathways is not prominently reported, the known enzymatic capabilities of toluene-degrading bacteria make its formation a plausible step. The table below outlines a potential degradative pathway for toluene that could involve the formation of this compound.

| Step | Substrate | Enzyme (Representative) | Product | Potential for this compound Formation |

|---|---|---|---|---|

| 1 | Toluene | Toluene 2-monooxygenase | o-Cresol | Initial substrate modification. |

| 2 | o-Cresol | Side-chain monooxygenase/dehydrogenase | 2-Methylbenzyl alcohol / 2-Methylbenzaldehyde / 2-Methylbenzoic acid | Oxidation of the methyl group is a necessary step. |

| 3 | Intermediates from step 2 | Hydroxylases | Hydroxylated intermediates | Hydroxylation of the propanoic acid side chain could occur here. |

| 4 | Hydroxylated intermediates | Various oxidoreductases | Central metabolites (e.g., pyruvate, acetyl-CoA) | Further degradation of this compound. |

Emerging Research Avenues and Future Outlook for 2 Hydroxy 3 O Tolyl Propanoic Acid

Development of Novel Synthetic Methodologies

The synthesis of 2-Hydroxy-3-(o-tolyl)propanoic acid and its derivatives is a key area of research, as efficient and stereoselective methods are crucial for unlocking its full potential. Current research is focused on developing more sustainable and atom-economical synthetic routes.

One promising approach involves the asymmetric hydrogenation of α-keto acids. This method, which has been successfully applied to similar structures, offers a direct route to enantiomerically pure hydroxy acids. researchgate.net Another area of exploration is the catalytic carboxylation of benzylic C-H bonds with carbon dioxide, a green and abundant C1 source. researchgate.net Advances in photoredox and electrochemical catalysis are also being investigated to achieve this transformation under mild conditions. researchgate.net Furthermore, decarboxylative hydroxylation of substituted phenylacetic acids presents a potential pathway to benzylic alcohols, which can then be further oxidized to the desired carboxylic acid. acs.orgresearchgate.net

Exploration of New Biological Targets and Mechanisms